An In-depth Technical Guide to 3-(3-Isopropoxyphenyl)propanoic Acid: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3-(3-Isopropoxyphenyl)propanoic Acid: Structure, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3-(3-Isopropoxyphenyl)propanoic acid, a member of the versatile class of phenylpropanoic acid derivatives. While specific research on this particular molecule is emerging, this document synthesizes available data, draws logical parallels from closely related analogs, and outlines its chemical characteristics, plausible synthetic routes, and prospective applications in drug discovery and development. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences seeking to understand and explore the potential of this and similar chemical entities.
Introduction: The Phenylpropanoic Acid Scaffold in Medicinal Chemistry
Phenylpropanoic acids are a significant class of compounds characterized by a phenyl ring attached to a propanoic acid moiety. This structural motif is the backbone of numerous biologically active molecules, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The versatility of the phenylpropanoic acid scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities. Substitutions on the phenyl ring, such as the isopropoxy group in 3-(3-Isopropoxyphenyl)propanoic acid, can significantly influence a compound's lipophilicity, metabolic stability, and interaction with biological targets. This guide focuses specifically on the 3-isopropoxy substituted analog, exploring its unique chemical space and potential as a building block for novel therapeutics.
Chemical Structure and Identification
3-(3-Isopropoxyphenyl)propanoic acid is an organic compound with a molecular formula of C12H16O3[1]. Its structure consists of a benzene ring substituted at the meta-position with an isopropoxy group and a propanoic acid chain.
Table 1: Chemical Identity of 3-(3-Isopropoxyphenyl)propanoic acid
| Identifier | Value |
| IUPAC Name | 3-(3-Isopropoxyphenyl)propanoic acid |
| Synonyms | 3-(3-propan-2-yloxyphenyl)propanoic acid |
| CAS Number | 2208-28-8[1] |
| Molecular Formula | C12H16O3[1] |
| Molecular Weight | 208.25 g/mol |
| Canonical SMILES | CC(C)OC1=CC=CC(=C1)CCC(=O)O |
| InChI Key | Not readily available |
Physicochemical Properties: A Comparative Analysis
Direct experimental data for the physicochemical properties of 3-(3-Isopropoxyphenyl)propanoic acid are not extensively reported in publicly available literature. However, we can infer its likely properties based on its structure and by comparison with the well-characterized analog, 3-(3-hydroxyphenyl)propanoic acid. The introduction of the isopropyl group in place of a hydroxyl group is expected to increase lipophilicity and may alter the melting and boiling points.
Table 2: Physicochemical Properties - A Comparative Overview
| Property | 3-(3-Isopropoxyphenyl)propanoic acid (Predicted/Inferred) | 3-(3-Hydroxyphenyl)propanoic acid (Experimental) |
| Melting Point | Likely a low-melting solid or oil | 111 °C |
| Boiling Point | Higher than the hydroxyl analog | 355 °C |
| Solubility | Expected to have good solubility in organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Lower water solubility compared to the hydroxyl analog. | Soluble in chloroform and methanol. |
| pKa | Estimated to be around 4.5 - 5.0, similar to other carboxylic acids. | 4.68 ± 0.10 (Predicted) |
The increased lipophilicity due to the isopropoxy group could enhance membrane permeability, a desirable trait for drug candidates.
Synthesis of 3-(3-Isopropoxyphenyl)propanoic Acid: A Plausible Synthetic Route
A common and effective method for the synthesis of alkoxy-substituted phenylpropanoic acids involves a multi-step process starting from the corresponding phenol. The following proposed synthesis for 3-(3-Isopropoxyphenyl)propanoic acid is based on established organic chemistry principles.
Caption: Proposed two-step synthesis of 3-(3-Isopropoxyphenyl)propanoic acid.
Experimental Protocol: A Guideline for Synthesis
Step 1: Synthesis of 3-Isopropoxyphenylacetonitrile (Williamson Ether Synthesis)
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To a stirred solution of 3-hydroxyphenylacetonitrile (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
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Add isopropyl bromide (1.2 eq) dropwise to the reaction mixture.
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Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography to obtain 3-isopropoxyphenylacetonitrile.
Step 2: Hydrolysis of 3-Isopropoxyphenylacetonitrile to 3-(3-Isopropoxyphenyl)propanoic acid
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To the 3-isopropoxyphenylacetonitrile obtained in the previous step, add a solution of aqueous sodium hydroxide (e.g., 6M).
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Heat the mixture to reflux for 4-8 hours. The progress of the hydrolysis can be monitored by the evolution of ammonia gas.
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Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.
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The product, 3-(3-Isopropoxyphenyl)propanoic acid, may precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
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Further purification can be achieved by recrystallization.
Spectroscopic Characterization
The structural elucidation of 3-(3-Isopropoxyphenyl)propanoic acid would rely on a combination of spectroscopic techniques. Below are the expected spectral features based on its chemical structure.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A doublet corresponding to the two methyl groups of the isopropoxy moiety. - A septet for the methine proton of the isopropoxy group. - Multiplets in the aromatic region corresponding to the protons on the benzene ring. - Two triplets corresponding to the two methylene groups of the propanoic acid chain. - A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | - Peaks corresponding to the methyl and methine carbons of the isopropoxy group. - Aromatic carbon signals, with the carbon attached to the oxygen of the ether linkage shifted downfield. - Signals for the methylene carbons of the propanoic acid chain. - A downfield signal for the carbonyl carbon of the carboxylic acid. |
| FT-IR (cm⁻¹) | - A broad O-H stretching band for the carboxylic acid (approx. 2500-3300 cm⁻¹). - C-H stretching vibrations for the aromatic and aliphatic protons (approx. 2850-3100 cm⁻¹). - A strong C=O stretching vibration for the carboxylic acid (approx. 1700-1725 cm⁻¹). - C-O stretching vibrations for the ether linkage (approx. 1200-1250 cm⁻¹). - Aromatic C=C stretching vibrations (approx. 1450-1600 cm⁻¹). |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of the compound (208.25 m/z). - Characteristic fragmentation patterns, including loss of the carboxylic acid group and cleavage of the isopropoxy group. |
Potential Applications in Drug Discovery and Development
While direct biological activity data for 3-(3-Isopropoxyphenyl)propanoic acid is scarce, the broader class of phenylpropanoic acid derivatives has a rich history in medicinal chemistry. The structural features of this molecule suggest several potential areas of therapeutic interest.
Anti-inflammatory and Analgesic Properties
The foundational role of the phenylpropanoic acid scaffold in NSAIDs suggests that 3-(3-Isopropoxyphenyl)propanoic acid and its derivatives could possess anti-inflammatory and analgesic properties. The isopropoxy group may modulate the compound's interaction with cyclooxygenase (COX) enzymes or other inflammatory targets.
Metabolic Disorders
Derivatives of phenylpropanoic acid have been investigated as activators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism. The lipophilic nature of the isopropoxy group could favor interactions with such nuclear receptors, making this scaffold a potential starting point for the development of agents for metabolic disorders like type 2 diabetes and dyslipidemia.
Neurological Disorders
The ability of small molecules to cross the blood-brain barrier is crucial for treating central nervous system disorders. The increased lipophilicity of 3-(3-Isopropoxyphenyl)propanoic acid compared to its hydroxyl analog may enhance its potential to penetrate the CNS. Phenylpropanoic acid derivatives have been explored for various neurological targets, and this compound could serve as a valuable intermediate for synthesizing novel CNS-active agents.
Caption: A potential anti-inflammatory mechanism of action for a 3-(3-Isopropoxyphenyl)propanoic acid derivative.
Safety and Handling
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
For the related compound, 3-(3-hydroxyphenyl)propanoic acid, the following hazard statements apply and should be considered as potential hazards for the isopropoxy analog:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Conclusion and Future Directions
3-(3-Isopropoxyphenyl)propanoic acid represents an intriguing, yet underexplored, chemical entity within the pharmacologically significant class of phenylpropanoic acids. While a comprehensive dataset on its specific properties and biological activities is yet to be established, this guide provides a foundational understanding based on its chemical structure and comparisons with well-documented analogs. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation. Future research should focus on the experimental determination of its physicochemical properties, detailed spectroscopic characterization, and screening for biological activities, particularly in the areas of inflammation, metabolic disorders, and neurology. The insights gained from such studies will be invaluable in unlocking the full potential of this versatile scaffold in the development of next-generation therapeutics.
References
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IJPPR. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]
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MDPI. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
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MySkinRecipes. (n.d.). 2-(3-isopropoxyphenyl)propanoic acid. Retrieved from [Link]
